Campesterol

Description

campesterol is a natural product found in Haplophyllum bucharicum, Bugula neritina, and other organisms with data available.

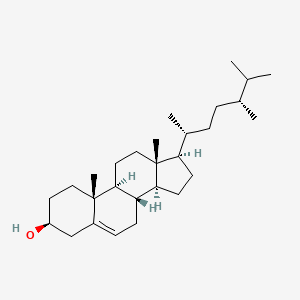

Campesterol is a steroid derivative that is the simplest sterol, characterized by the hydroxyl group in position C-3 of the steroid skeleton, and saturated bonds throughout the sterol structure, with the exception of the 5-6 double bond in the B ring.

Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNBVLSWZMBQTH-PODYLUTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009891 |

Source

|

| Record name | Campesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid |

Source

|

| Record name | Campesterol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12724 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Campesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002869 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

474-62-4 |

Source

|

| Record name | Campesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Campesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Campesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (24R)-ergost-5-en-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMPESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L5O665639 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Campesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002869 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

157.5 °C |

Source

|

| Record name | Campesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002869 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Campesterol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Campesterol (B1663852) is a prominent phytosterol, or plant sterol, with a chemical structure analogous to cholesterol.[1][2] It is ubiquitously found in various plant-based foods, including nuts, seeds, fruits, and vegetable oils.[3][4][5] As a C28 steroid, campesterol plays a crucial role in the structural integrity of plant cell membranes and serves as a key metabolic precursor to essential plant hormones like brassinosteroids.[6][7][8] From a pharmacological perspective, campesterol is recognized for its cholesterol-lowering properties, which are attributed to its ability to competitively inhibit cholesterol absorption in the intestine.[2][9] This technical guide provides a comprehensive overview of the chemical structure of campesterol, its physicochemical properties, relevant experimental protocols for its isolation and analysis, and its involvement in key biological pathways.

Chemical Structure and Nomenclature

Campesterol is a steroid derivative characterized by a four-ring core structure, a hydroxyl group at the C-3 position, a double bond in the B-ring, and a specific alkyl side chain.[1][10]

-

Core Structure: The foundation of campesterol is the 1,2-cyclopentanoperhydrophenanthrene ring system, also known as the steroid nucleus. This consists of three six-membered cyclohexane (B81311) rings (A, B, and C) and one five-membered cyclopentane (B165970) ring (D).[11]

-

Functional Groups: It possesses a hydroxyl group (-OH) in the beta position at carbon 3 (3β-ol) and a double bond between carbons 5 and 6 (Δ5) in the B ring.[10][11]

-

Side Chain: Attached at carbon 17 is an eight-carbon side chain. The key feature that distinguishes campesterol from cholesterol is the presence of a methyl group at carbon 24.[9][11]

-

Stereochemistry: The specific stereochemistry of campesterol is critical to its biological function. The full IUPAC name, which defines the stereocenters, is (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopebnta[a]phenanthren-3-ol.[10] It is also commonly referred to as 24(R)-methylcholesterol or (3β,24R)-ergost-5-en-3-ol.[10][12]

The molecular formula for campesterol is C₂₈H₄₈O .[10]

Physicochemical Properties

The physical and chemical characteristics of campesterol are essential for its absorption, metabolism, and formulation in various applications.[6] Key quantitative data are summarized in the tables below.

General Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₄₈O | [10][12] |

| Molecular Weight | 400.68 g/mol | [6][12] |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [10] |

| CAS Number | 474-62-4 | [10] |

| Appearance | White crystalline solid | [5][6][10] |

| Melting Point | 156-160 °C | [5][6] |

| Boiling Point | 463.29 - 490.00 °C (estimated) | [3][6] |

| pKa (Predicted) | 15.03 ± 0.70 | [5][6] |

Solubility Data

| Solvent | Solubility | Conditions | Reference(s) |

| Water | Insoluble (0.0001487 mg/L) | - | [3][6] |

| Ethanol | 9.09 mg/mL | Requires sonication | [6] |

| Chloroform | Sparingly soluble | - | [5][6] |

| Methanol | Slightly soluble | Requires sonication | [5][6] |

| Non-polar solvents (e.g., hexane) | Soluble | - | [6] |

| Vegetable oils (e.g., corn oil) | Low (2-3% w/w) | 25 °C | [6] |

Experimental Protocols

The extraction, purification, and quantification of campesterol are critical steps in its study. The following protocols are adapted from established methodologies for phytosterol analysis.[13][14]

Protocol 1: Extraction and Saponification from Plant Material

This protocol describes a general method to extract the unsaponifiable fraction, which contains free phytosterols, from a plant matrix such as seeds or oils.[13][14]

-

Sample Preparation: Weigh 2-5 grams of homogenized plant material or oil into a round-bottom flask.[13]

-

Saponification: Add 50 mL of 2M ethanolic potassium hydroxide (B78521) (KOH) solution. Attach a reflux condenser and heat the mixture to 80-90°C for 60-90 minutes with continuous stirring. This step hydrolyzes esterified sterols to their free form.[13][14]

-

Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 50 mL of deionized water and 50 mL of hexane (B92381) (or toluene). Shake vigorously for 2 minutes and allow the layers to separate.[13][14]

-

Collection: Collect the upper organic layer (hexane), which contains the unsaponifiable lipids including campesterol. Repeat the extraction of the aqueous layer twice more with fresh hexane.[14]

-

Washing & Drying: Combine the organic extracts and wash with deionized water until neutral. Dry the organic phase over anhydrous sodium sulfate.[14]

-

Concentration: Evaporate the solvent using a rotary evaporator at a temperature of approximately 40-45°C to yield the crude phytosterol extract.[13][14]

Protocol 2: Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for phytosterol analysis. A derivatization step is required to increase the volatility of the sterols.[13]

-

Standard Preparation: Prepare a series of standard solutions of campesterol at known concentrations (e.g., 0.0025 to 0.200 mg/mL) in a suitable solvent like pyridine (B92270).[13]

-

Derivatization: Evaporate a known volume of the sample extract (and each standard) to dryness under a stream of nitrogen. Add 100 µL of pyridine and 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS) to the dried residue. Cap the vial and heat at 60-70°C for 30 minutes to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.[13]

-

GC-MS Conditions (Typical):

-

System: GC-MS equipped with a capillary column (e.g., DB-5MS).[13]

-

Injection: 1 µL of the derivatized sample is injected.

-

Carrier Gas: Helium.

-

Temperature Program: An initial temperature of ~180°C, ramped up to ~280-300°C.

-

MS Detection: The mass spectrometer can be operated in full scan mode to identify compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[6]

-

-

Quantification: Identify the campesterol-TMS ether peak based on its retention time and mass spectrum compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards and use it to determine the concentration in the sample.[14]

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC can be used for phytosterol analysis, sometimes without the need for derivatization.[6][14]

-

Sample Preparation: Dissolve the dried crude extract from Protocol 1 in a suitable solvent mixture (e.g., methanol/chloroform or 2% DMSO in methanol). Filter the solution through a 0.22 µm or 0.45 µm syringe filter prior to injection.[6][14]

-

HPLC Conditions (Typical):

-

System: HPLC equipped with a Diode Array Detector (DAD) or UV detector.[14]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[14]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 205 nm or 210 nm.[14]

-

Injection Volume: 20 µL.[14]

-

-

Quantification: As with GC-MS, prepare a calibration curve using pure campesterol standards. The concentration in the sample is determined by comparing its peak area to the calibration curve.[14]

Biological Pathways and Workflows

Signaling Pathways

Campesterol is not only a structural component but also a key player in plant metabolic pathways.

-

Brassinosteroid Biosynthesis: Campesterol is the primary precursor for the synthesis of brassinosteroids, a class of plant steroid hormones that regulate a wide array of developmental processes, including cell elongation, division, and differentiation.[7][8][15] The pathway involves a series of hydroxylation and oxidation reactions catalyzed by cytochrome P450 enzymes.[7]

-

Modulation of Inflammatory Pathways: Emerging evidence suggests that phytosterols, including campesterol, can modulate inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] By potentially inhibiting the activation of NF-κB, campesterol may contribute to anti-inflammatory effects.[3][6]

Experimental Workflow

The overall process for isolating and quantifying campesterol from a biological matrix follows a standardized workflow.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Campesterol - Wikipedia [en.wikipedia.org]

- 3. campesterol, 474-62-4 [thegoodscentscompany.com]

- 4. nmppdb.com.ng [nmppdb.com.ng]

- 5. Cas 474-62-4,CAMPESTEROL | lookchem [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAMPESTEROL | 474-62-4 [chemicalbook.com]

- 10. Campesterol | C28H48O | CID 173183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. scbt.com [scbt.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Isolation of Campesterol: A Historical and Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals on the Discovery, Isolation, and Characterization of Campesterol (B1663852).

Executive Summary

Campesterol, a prominent phytosterol found in a variety of plant sources, has garnered significant scientific interest due to its structural similarity to cholesterol and its diverse biological activities, including cholesterol-lowering and anti-inflammatory effects. This technical guide provides a comprehensive overview of the history of campesterol's discovery and the evolution of its isolation and characterization techniques. It details the foundational experimental protocols for its extraction, purification, and analysis, and presents quantitative data on its prevalence in various natural sources. Furthermore, this guide illustrates key biological pathways involving campesterol and outlines the experimental workflows for its isolation, serving as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Discovery and History

The discovery of campesterol is credited to its initial isolation from rapeseed oil, derived from the plant Brassica campestris, from which its name is derived. This early work laid the foundation for the broader study of phytosterols (B1254722) and their physiological effects. Initially, the isolation of campesterol was a challenging endeavor due to its similar physicochemical properties to other co-occurring phytosterols, such as β-sitosterol and stigmasterol.

Early methods for its isolation relied on classical chemical techniques. These included saponification of the oil to hydrolyze steryl esters into free sterols, followed by solvent extraction of the unsaponifiable matter. Further purification was typically achieved through fractional crystallization, a process that leverages the slight differences in the solubility of the various sterols in specific solvents. The advent of chromatographic techniques, particularly column chromatography and later, gas chromatography (GC) and high-performance liquid chromatography (HPLC), revolutionized the separation and quantification of campesterol, enabling researchers to obtain highly pure isolates and to accurately determine its concentration in a wide array of plant materials.

Quantitative Data on Campesterol Content

The concentration of campesterol and other phytosterols varies significantly across different plant sources. The following tables summarize the quantitative data on the phytosterol composition of common vegetable oils and the yields and purity of phytosterols obtained through various isolation methods.

Table 1: Phytosterol Composition of Common Vegetable Oils (mg/100g)

| Vegetable Oil | Total Phytosterols | Campesterol | β-Sitosterol | Stigmasterol | Reference(s) |

| Corn Oil | 990.94 | 221.36 | 612.35 | 65.23 | [1] |

| Rapeseed Oil | 893.84 | 291.68 | 443.25 | 8.21 | [1] |

| Soybean Oil | 310.52 | 60.59 | 158.33 | 55.65 | [1] |

| Sunflower Oil | 253.25 | 23.45 | 158.30 | 16.55 | [1] |

| Olive Oil | 221.78 | 7.98 | 176.45 | 2.55 | [1] |

| Rice Bran Oil | 1891.82 | 395.23 | 898.67 | 206.27 | [1] |

| Evening Primrose Oil | 6024.8 (mg/kg) | 531.4 (mg/kg) | 5450.2 (mg/kg) | 43.2 (mg/kg) | [2][3] |

| Safflower Oil | 856.9 - 1431.2 (mg/kg) | 193 - 344 (mg/kg) | 842 - 1320 (mg/kg) | 136 - 254 (mg/kg) | [3] |

| Coconut Oil | 272.3 - 425.4 (mg/kg) | 29.9 - 62.8 (mg/kg) | 167.9 - 267.8 (mg/kg) | 74.5 - 136.5 (mg/kg) | [3] |

| Linseed Oil | 1109.4 - 2012.9 (mg/kg) | - | - | - | [2] |

Note: Values can vary based on the specific cultivar, growing conditions, and processing methods.

Table 2: Purity and Yield of Phytosterols from Selected Isolation Methods

| Method | Source Material | Target Phytosterol(s) | Purity | Yield | Reference(s) |

| Multistage Recrystallization (Acetone) | Mixed Phytosterols | Campesterol | 81.5% | - | [4] |

| Fractional Crystallization & Chromatography | Crude Soybean Oil | β-Sitosterol | >92% | >22% | [5] |

| Zeolite Selective Adsorption | Campesterol/β-Sitosterol Mixture | Campesterol | 95.4% | 3.7% (overall recovery 1.6%) | [6] |

| Zeolite Selective Adsorption | Campesterol/β-Sitosterol Mixture | β-Sitosterol | 95.2% | 3% (overall recovery 1%) | [6] |

Experimental Protocols

The isolation of campesterol typically involves a multi-step process encompassing extraction, saponification, and purification. The following are detailed methodologies for key experiments.

Protocol 1: Saponification and Extraction of Unsaponifiable Matter from Vegetable Oil

This protocol describes the liberation of free sterols from their esterified forms and their subsequent extraction.

Materials and Reagents:

-

Vegetable oil sample

-

Ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 2 M)

-

n-Hexane or diethyl ether

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Weigh approximately 5-10 g of the vegetable oil sample into a round-bottom flask.

-

Add 50 mL of 2 M ethanolic KOH solution to the flask.

-

Attach the reflux condenser and heat the mixture to boiling using a heating mantle. Maintain a gentle reflux for 1-2 hours with constant stirring.

-

After saponification is complete, allow the mixture to cool to room temperature.

-

Transfer the cooled solution to a separatory funnel.

-

Add 50 mL of deionized water to the separatory funnel.

-

Perform a liquid-liquid extraction of the unsaponifiable matter by adding 50 mL of n-hexane or diethyl ether. Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate completely. The upper organic layer contains the unsaponifiable matter, including the phytosterols.

-

Drain the lower aqueous layer and collect the upper organic layer.

-

Repeat the extraction of the aqueous layer with two additional 50 mL portions of the organic solvent.

-

Combine the organic extracts and wash them with 50 mL of deionized water to remove any residual KOH.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Filter the dried extract and concentrate it to dryness using a rotary evaporator to obtain the crude phytosterol mixture.

Protocol 2: Purification of Campesterol by Column Chromatography

This protocol outlines the separation of campesterol from other phytosterols in the crude extract.

Materials and Reagents:

-

Crude phytosterol extract

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

n-Hexane (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Glass chromatography column

-

Cotton or glass wool

-

Sand

-

Collection tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Visualizing agent for TLC (e.g., anisaldehyde-sulfuric acid reagent)

Procedure:

-

Column Packing:

-

Place a small plug of cotton or glass wool at the bottom of the chromatography column.

-

Add a thin layer of sand over the plug.

-

Prepare a slurry of silica gel in n-hexane and pour it into the column.

-

Allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.

-

Add a layer of sand on top of the silica gel bed.

-

Equilibrate the column by running n-hexane through it until the packing is stable.

-

-

Sample Loading:

-

Dissolve the crude phytosterol extract in a minimal amount of n-hexane.

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin elution with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (e.g., 98:2, 95:5, 90:10, etc.).

-

Collect the eluate in fractions of a fixed volume (e.g., 10 mL).

-

-

Fraction Analysis:

-

Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate alongside the crude extract and a campesterol standard (if available).

-

Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2).

-

Visualize the spots using a suitable reagent and UV light.

-

-

Pooling and Concentration:

-

Identify and pool the fractions containing pure campesterol based on the TLC analysis.

-

Concentrate the pooled fractions using a rotary evaporator to obtain the purified campesterol.

-

Signaling Pathways and Experimental Workflows

The biological significance of campesterol is underscored by its involvement in crucial signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for campesterol isolation.

Brassinosteroid Biosynthesis Pathway in Plants

Campesterol serves as a key precursor for the synthesis of brassinosteroids, a class of plant steroid hormones that regulate a wide range of developmental processes.

Campesterol's Influence on the SREBP Pathway in Animals

In animals, dietary phytosterols like campesterol can influence cholesterol homeostasis by affecting the Sterol Regulatory Element-Binding Protein (SREBP) pathway.

Experimental Workflow for Campesterol Isolation and Analysis

The following diagram illustrates a comprehensive workflow from the initial plant material to the final analysis of purified campesterol.

References

- 1. Phytosterol Contents of Edible Oils and Their Contributions to Estimated Phytosterol Intake in the Chinese Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. CN102633853A - Method for purifying campesterol from mixed plant sterol - Google Patents [patents.google.com]

- 5. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Occurrence of Campesterol in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Campesterol (B1663852), a prominent phytosterol, is a vital component of plant cell membranes, playing a crucial role in regulating membrane fluidity and permeability. Its structural similarity to cholesterol allows it to competitively inhibit cholesterol absorption in humans, making it a compound of significant interest for its potential health benefits, including cholesterol-lowering and anti-inflammatory properties. Furthermore, campesterol serves as a key precursor in the biosynthesis of brassinosteroids, a class of plant hormones that regulate a wide array of physiological processes, including growth and development. This technical guide provides an in-depth overview of the natural sources, occurrence, biosynthesis, and analytical methodologies for campesterol in the plant kingdom, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrence and Quantitative Data

Campesterol is ubiquitously present in the plant kingdom, with varying concentrations across different species and tissues. The highest concentrations are typically found in plant oils, nuts, and seeds. The following tables summarize the quantitative data on campesterol content in various plant-based foods.

Table 1: Campesterol Content in Plant Oils

| Plant Oil | Campesterol Content (mg/100g) |

| Canola Oil | 241[1] |

| Corn and Canola Oil Blend | 233[1] |

| Natreon Canola Oil | 202[1] |

| Corn Oil | 189[1] |

| Soybean Oil | 62[1] |

| Rapeseed Oil | 212.21[2] |

| Olive Oil | 4.60[2] |

| Corn Germ Oil | 745.21 (Total Sterols) |

| Wheat Germ Oil | - |

| Sweet Almond Oil | 6.27 (Total Sterols)[3] |

| Grape Seed Oil | - |

Note: Data presented as campesterol content unless otherwise specified as total sterols. "-" indicates data not specified.

Table 2: Campesterol Content in Nuts and Seeds

| Nut/Seed | Campesterol Content (mg/100g) |

| Sesame Seed | High (Total Phytosterols (B1254722): 400-413)[4][5] |

| Wheat Germ | High (Total Phytosterols: 400-413)[4][5] |

| Pistachios | High (Total Phytosterols: 270-289)[4][5] |

| Sunflower Kernel | High (Total Phytosterols: 270-289)[4][5] |

| Almonds | - |

| Walnuts | - |

| Cashews | - |

| Pecans | - |

| Brazil Nuts | Low (Total Phytosterols: 95)[4][5] |

| Pumpkin Seed Kernel | Low β-sitosterol, high total sterols (265)[4][5] |

Note: Specific values for campesterol were not always provided; total phytosterol content is given as an indicator of potential campesterol presence. "-" indicates data not specified.

Table 3: Campesterol Content in Cereals and Legumes

| Cereal/Legume | Campesterol Content (mg/100g) |

| Rice Bran | High (Total Sterols in lipids: 20.3 mg/g)[6] |

| Wheat Germ | High (Total Sterols in lipids: 21.3 mg/g)[6] |

| Wheat Bran | (Total Sterols in lipids: 17.7 mg/g)[6] |

| Durum Wheat | (Total Sterols in lipids: 15.1 mg/g)[6] |

| Oat Bran | Low (Total Sterols in lipids: 3.4 mg/g)[6] |

| Corn Fine Fiber | Highest in lipids (48.3 mg/g)[6] |

| Green Beans | 275.62 (Total Sterols)[7] |

| Black Beans | 194.35 (Total Sterols)[7] |

| Soybeans | 151.86 (Total Sterols)[7] |

| Red Beans | 129.59 (Total Sterols)[7] |

| Pink Lentils (raw) | - |

Note: Data presented as total sterols or sterols in extracted lipids. Specific campesterol values were not consistently available. "-" indicates data not specified.

Table 4: Campesterol Content in Fruits and Vegetables

| Fruit/Vegetable | Campesterol Content (mg/100g) |

| Pea | High (Total Phytosterols: 53.7)[8] |

| Cauliflower | High (Total Phytosterols)[8] |

| Broccoli | High (Total Phytosterols)[8] |

| Romaine Lettuce | High (Total Phytosterols)[8] |

| Navel Orange | High (Total Phytosterols: 1.6-32.6)[8] |

| Tangerine | High (Total Phytosterols: 1.6-32.6)[8] |

| Mango | High (Total Phytosterols: 1.6-32.6)[8] |

Note: Specific values for campesterol were not consistently provided; total phytosterol content is given as an indicator.

Biosynthesis of Campesterol in Plants

Campesterol, like other phytosterols, is synthesized via the isoprenoid pathway. The biosynthesis begins with acetyl-CoA and proceeds through the mevalonate (B85504) (MVA) pathway in the cytosol to produce isopentenyl pyrophosphate (IPP), the basic five-carbon building block.

Experimental Protocols

Protocol 1: Extraction and Saponification of Campesterol from Plant Material

This protocol describes a general method for extracting the unsaponifiable fraction, which contains free phytosterols, from a plant matrix.

Materials:

-

Plant material (e.g., ground seeds, lyophilized tissue, or oil)

-

2 M Potassium hydroxide (B78521) (KOH) in 95% ethanol

-

n-Hexane or petroleum ether

-

Deionized water

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh approximately 1-5 g of the homogenized and dried plant material or oil into a round-bottom flask.

-

Saponification: Add 50 mL of 2 M ethanolic KOH to the flask. Attach the reflux condenser and heat the mixture at 80-90°C for 1-2 hours with stirring. This step hydrolyzes any esterified sterols to their free form.

-

Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Add 50 mL of deionized water and 50 mL of n-hexane. Shake vigorously for 2-3 minutes and allow the layers to separate.

-

Collect the upper hexane (B92381) layer. Repeat the extraction of the aqueous layer two more times with 50 mL portions of n-hexane.

-

Washing: Combine the hexane extracts and wash with 50 mL portions of deionized water until the washings are neutral to pH paper.

-

Drying and Concentration: Dry the hexane extract by passing it through a column containing anhydrous sodium sulfate. Evaporate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude phytosterol extract.

Protocol 2: Quantification of Campesterol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization and analysis of the extracted phytosterols using GC-MS.

Materials:

-

Crude phytosterol extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Campesterol standard

-

GC-MS system with a suitable capillary column (e.g., DB-5MS or equivalent)

Procedure:

-

Derivatization: Transfer a known amount of the dried crude phytosterol extract (and campesterol standards) to a reaction vial. Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 60-70°C for 30 minutes. This converts the sterols to their more volatile trimethylsilyl (B98337) (TMS) ethers.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS. A typical temperature program starts at an initial temperature of around 180°C, holds for a few minutes, then ramps up to approximately 280-300°C.

-

Quantification: Identify the campesterol-TMS peak based on its retention time and mass spectrum compared to the standard. Quantify the amount of campesterol in the sample by comparing its peak area to a calibration curve generated from the campesterol standards.

Signaling Pathways and Logical Relationships

Campesterol is a crucial precursor for the biosynthesis of brassinosteroids, a class of steroid phytohormones that regulate a wide range of developmental processes in plants through a well-defined signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of campesterol from a plant sample.

Conclusion

Campesterol is a widely distributed phytosterol in the plant kingdom, with particularly high concentrations in oils, nuts, and seeds. Its role as a structural component of membranes and as a precursor to the essential plant hormones, brassinosteroids, underscores its importance in plant biology. For researchers and professionals in drug development, the cholesterol-lowering and anti-inflammatory properties of campesterol present exciting opportunities. The methodologies outlined in this guide provide a robust framework for the extraction, purification, and quantification of campesterol, enabling further investigation into its physiological roles and potential therapeutic applications.

References

- 1. Nutrition - Page 1 of Foods High in Campesterol [nutrition.merschat.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. notulaebotanicae.ro [notulaebotanicae.ro]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phytosterol composition of nuts and seeds commonly consumed in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytosterols in Cereal By-products - ProQuest [proquest.com]

- 7. ageconsearch.umn.edu [ageconsearch.umn.edu]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of Campesterol in Plant Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the campesterol (B1663852) biosynthesis pathway in plant cells. Campesterol is a primary phytosterol, crucial for regulating membrane fluidity and serving as a key precursor to brassinosteroids, a class of essential plant steroid hormones.[1] Understanding this pathway is vital for research in plant biology, agriculture, and for professionals in drug development leveraging plant-based compounds.

The Core Biosynthetic Pathway: From Cycloartenol (B190886) to Campesterol

The biosynthesis of campesterol is a multi-step enzymatic process that occurs within the endoplasmic reticulum. The pathway begins with cycloartenol, the first cyclic precursor in phytosterol synthesis, which is formed from 2,3-oxidosqualene (B107256).[2] While a minor pathway involving lanosterol (B1674476) as the initial cyclic intermediate exists in some plants like Arabidopsis, the cycloartenol pathway is predominant.[3]

The conversion of cycloartenol to campesterol involves a series of modifications to both the sterol nucleus and the side chain, including demethylations, isomerizations, reductions, and critically, two key methylation steps at the C-24 position.[4]

Pathway Visualization

The following diagram illustrates the major enzymatic steps converting cycloartenol into campesterol.

Caption: Core enzymatic steps from cycloartenol to campesterol and sitosterol.

Key Enzymes and Their Regulation

Several key enzymes regulate the flow of intermediates through the campesterol pathway. The activity of these enzymes determines the final ratio of different phytosterols (B1254722), which is crucial for plant development.

-

Cycloartenol Synthase (CAS): Catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, the first committed step in the biosynthesis of major plant sterols.[2]

-

Sterol C-24 Methyltransferase 1 (SMT1): This is a critical regulatory enzyme that catalyzes the first methylation at the C-24 position, converting cycloartenol to 24-methylenecycloartanol.[4] SMT1 utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. Its activity directs the pathway towards the production of 24-alkylsterols like campesterol and sitosterol, away from the cholesterol branch.[3][4]

-

Cyclopropylsterol Isomerase (CPI1): This enzyme is responsible for opening the cyclopropane (B1198618) ring of 9β,19-cyclopropylsterols like 24-methylenecycloartanol, a necessary step for further modifications.[5]

-

Sterol C-4 Demethylase (SC4DM) Complex: A complex of enzymes that removes the two methyl groups at the C-4 position, a crucial step in converting the initial cyclized sterol into a functional sterol.[6]

-

Sterol C-24 Methyltransferase 2 (SMT2): This enzyme performs the second methylation step, converting 24-methylenelophenol (B75269) to 24-ethylidenelophenol, which shunts intermediates towards the synthesis of 24-ethylsterols like β-sitosterol and stigmasterol. The regulation of SMT1 and SMT2 activities is crucial for determining the final campesterol-to-sitosterol ratio in the cell.[7]

-

Sterol Side Chain Reductase 1 (SSR1/DWF1): Catalyzes the final step in campesterol synthesis by reducing the double bond in the sterol side chain.[1]

Quantitative Data on Pathway Components

The efficiency and substrate affinity of the biosynthetic enzymes, along with the concentration of sterols, are tightly regulated. The following tables summarize available quantitative data.

| Enzyme | Organism | Substrate | Apparent K_m (µM) | Notes | Reference |

| Sterol Δ24-Reductase | Rat Liver Microsomes | Desmosterol | 26.3 | Analogous enzyme; provides context for substrate affinity. | [8] |

| SMT1 | Arabidopsis thaliana | Cycloartenol | - | SMT1 shows a ~10-fold higher activity with cycloartenol compared to 24-methylene lophenol. | [4] |

| Phytosterol | Plant/Tissue | Concentration (mg/g of oil) | Notes | Reference |

| Campesterol | Canola Oil | 1.84 | - | [9][10][11] |

| β-Sitosterol | Canola Oil | - | Most abundant phytosterol in many oils. | [10][11] |

| Brassicasterol | Canola Oil | 0.488 | - | [10] |

| Campesterol | Corn Oil | - | β-sitosterol is the most abundant at 4.35 mg/g. | [9][10][11] |

| β-Sitosterol | Corn Oil | 4.35 | - | [9][10][11] |

| Campesterol | Niger Seed Oil | 0.15 | - | [9] |

| β-Sitosterol | Niger Seed Oil | 0.70 | - | [9] |

| Stigmasterol | Niger Seed Oil | 0.07 | - | [9] |

Experimental Protocols

The analysis of campesterol and other phytosterols typically involves extraction, hydrolysis of conjugates, derivatization, and chromatographic separation, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow for Phytosterol Analysis

The diagram below outlines a standard workflow for the quantitative analysis of phytosterols from plant tissue.

Caption: A typical workflow for analyzing plant sterols via GC-MS.

Protocol 1: Extraction and Saponification

This protocol describes the liberation of free sterols from plant tissue.

-

Sample Preparation: Weigh approximately 20-50 mg of freeze-dried, finely ground plant tissue into a glass tube with a screw cap. Add a known amount of an internal standard (IS), such as 5α-cholestane or epicoprostanol, to each sample for quantification.[12]

-

Lipid Extraction (Optional but Recommended): Perform a total lipid extraction using a chloroform:methanol (2:1, v/v) mixture (Folch method). This step helps remove non-lipid components that could interfere with the analysis. Evaporate the solvent under a stream of nitrogen.

-

Saponification (Alkaline Hydrolysis): To the dried lipid extract or directly to the plant tissue, add 2 mL of 1 M potassium hydroxide (B78521) (KOH) in 95% ethanol.[5][13]

-

Hydrolysis Reaction: Securely cap the tubes and heat at 80°C in a water bath for 1 hour to hydrolyze steryl esters and glycosides.[13]

-

Cooling: After heating, cool the tubes to room temperature.[5]

-

Extraction of Unsaponifiables: Add 1 mL of water and 2 mL of n-hexane to the tube. Vortex vigorously for 1 minute to extract the unsaponifiable fraction, which contains the free sterols.

-

Phase Separation: Centrifuge the tubes to separate the hexane (upper) and aqueous phases. Carefully transfer the upper hexane layer to a new clean glass tube.

-

Repeat Extraction: Repeat the hexane extraction two more times, combining the hexane fractions.

-

Drying: Evaporate the pooled hexane fractions to complete dryness under a gentle stream of nitrogen gas. The resulting residue contains the total free sterols.

Protocol 2: Derivatization and GC-MS Analysis

Free sterols are often derivatized to increase their volatility and improve chromatographic separation.

-

Derivatization (Silylation): To the dried sterol residue, add 100 µL of a silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of anhydrous pyridine.[12]

-

Reaction: Cap the vial tightly and heat at 60-70°C for 1 hour to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.[12]

-

GC-MS Analysis: After cooling, inject 1-2 µL of the derivatized sample into the GC-MS system.

-

GC Column: A low- to mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., HP-5ms, DB-5), is commonly used.

-

Injector Temperature: 250-300°C.

-

Oven Program: Start at an initial temperature of ~180°C, then ramp up to ~280-300°C to elute the sterols.

-

MS Detector: Operate in electron impact (EI) ionization mode (70 eV).[12] Data can be collected in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[5][9]

-

-

Identification and Quantification: Identify sterol peaks by comparing their retention times and mass spectra to those of authentic standards and mass spectral libraries (e.g., NIST). Quantify each sterol by comparing its peak area to the peak area of the internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the cholesterol biosynthetic pathway in Dioscorea transversa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sterol methyltransferase 1 controls the level of cholesterol in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Inhibition of cholesterol biosynthesis by Delta22-unsaturated phytosterols via competitive inhibition of sterol Delta24-reductase in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. aocs.org [aocs.org]

- 12. harvest.usask.ca [harvest.usask.ca]

- 13. myfoodresearch.com [myfoodresearch.com]

The Pivotal Role of Campesterol in the Architecture and Function of Plant Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Campesterol (B1663852), a prominent phytosterol, is an indispensable component of plant cell membranes, playing a critical role in maintaining their structural integrity and modulating a myriad of cellular functions. This technical guide provides a comprehensive overview of the multifaceted role of campesterol, detailing its impact on the biophysical properties of the cell membrane, its function as a key precursor in the biosynthesis of brassinosteroids, and its involvement in cellular signaling pathways. This document synthesizes current research, presents quantitative data for comparative analysis, outlines detailed experimental protocols for studying sterol function, and provides visual diagrams of pertinent pathways and workflows to serve as an in-depth resource for professionals in plant biology and drug development.

Introduction to Campesterol in Plant Cell Membranes

Campesterol is a 24-methyl sterol that, along with β-sitosterol and stigmasterol (B192456), constitutes the major phytosterols (B1254722) in plant cell membranes.[1][2] Structurally analogous to cholesterol in animal cells, campesterol is an amphipathic molecule that intercalates into the phospholipid bilayer.[1] Its rigid, planar steroid ring structure and flexible hydrocarbon tail influence the packing of phospholipids (B1166683), thereby modulating the physical state of the membrane.[1][3] Beyond its structural role, campesterol is a crucial metabolic intermediate, most notably as the primary precursor for the biosynthesis of brassinosteroids, a class of phytohormones that regulate plant growth, development, and stress responses.[4][5]

Modulation of Membrane Properties by Campesterol

The presence and concentration of campesterol have profound effects on the biophysical properties of the plant cell membrane, including its fluidity, permeability, and thickness.

Membrane Fluidity and Ordering

Campesterol acts as a dynamic modulator of membrane fluidity, exhibiting a dual function that is dependent on temperature. Below the phase transition temperature of the membrane, campesterol prevents the tight packing of phospholipid acyl chains, thereby increasing membrane fluidity and preventing the membrane from entering a gel-like state.[1] Conversely, above the phase transition temperature, the rigid structure of campesterol restricts the movement of phospholipid tails, leading to a decrease in fluidity and an increase in the mechanical strength of the membrane.[1] This ordering effect of campesterol is more pronounced than that of other major plant sterols like β-sitosterol and stigmasterol, highlighting its specific and critical role in maintaining membrane stability across a range of environmental temperatures.[1]

Membrane Permeability

Membrane Thickness

The intercalation of sterols into the phospholipid bilayer generally leads to an increase in membrane thickness. This is a consequence of the ordering effect on the phospholipid acyl chains, causing them to become more extended and aligned. While specific quantitative data for campesterol is limited, studies on cholesterol have demonstrated a significant increase in bilayer thickness with increasing sterol concentration.[4][9][10] This alteration in a fundamental physical parameter of the membrane can have significant implications for the function of embedded membrane proteins.

Quantitative Data on Campesterol and Membrane Properties

For ease of comparison, the following tables summarize key quantitative data regarding the abundance of campesterol in various plant species and its effects on membrane properties.

Table 1: Abundance of Campesterol in the Plasma Membranes of Selected Plant Species

| Plant Species | Tissue/Cell Type | Campesterol (% of Total Sterols) | Reference |

| Arabidopsis thaliana | Seedling Roots | ~6% | [11] |

| Arabidopsis thaliana | Leaves | ~20-30% | [12] |

| Oryza sativa (Rice) | Bran | ~4.2-53.9 mg/kg | [13][14] |

| Oryza sativa (Rice) | Germplasm | 495 to 6699 µg/g of dry weight | [5] |

| Glycine max (Soybean) | Hypocotyl Membrane | Decreases with development | [15] |

| Glycine max (Soybean) | Leaves | Variable with light conditions | [16][17] |

| Hordeum vulgare (Barley) | Roots | ~40% (as 24-methylcholesterol) | [18] |

Note: Sterol composition can vary significantly depending on the plant species, developmental stage, tissue type, and environmental conditions.

Table 2: Effect of Sterols on Membrane Biophysical Properties

| Property | Sterol Type | Effect | Quantitative Data (Example) | Reference |

| Membrane Fluidity | Campesterol | Decreases fluidity (increases order) above phase transition temperature. | More pronounced ordering effect than β-sitosterol and stigmasterol. | [1] |

| Membrane Thickness | Cholesterol (as a proxy) | Increases thickness. | Increase from 4 nm to 4.8 nm with 20% cholesterol in a DPPC bilayer. | [9] |

| Water Permeability | 24-methylcholesterol (Campesterol) | Intermediate reduction in permeability. | Less effective than sitosterol (B1666911), more effective than stigmasterol. | [7][8] |

Campesterol as a Precursor in Brassinosteroid Biosynthesis and Signaling

One of the most critical roles of campesterol is serving as the initial substrate for the biosynthesis of brassinosteroids (BRs), a class of polyhydroxylated steroid hormones essential for a wide range of developmental processes in plants, including cell elongation, division, and responses to stress.[4][5]

Brassinosteroid Biosynthesis Pathway

The conversion of campesterol to brassinolide (B613842), the most active brassinosteroid, involves a series of hydroxylation, oxidation, and reduction reactions. This pathway is complex, with multiple branches and intermediates.

Brassinosteroid Signaling Cascade

Brassinosteroids are perceived at the cell surface by the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1).[19][20][21][22][23] Binding of brassinolide to BRI1 initiates a signaling cascade that ultimately leads to changes in gene expression, regulating plant growth and development.

Role in Lipid Rafts and Protein Interactions

Campesterol is a key component of lipid rafts, which are dynamic, sterol- and sphingolipid-enriched microdomains within the plasma membrane.[1] These rafts are thought to function as platforms for the assembly of signaling complexes and the regulation of membrane protein trafficking. The specific sterol composition of these microdomains can influence which proteins are recruited and the subsequent activation of signaling pathways.[1] While the direct interactions between campesterol and specific proteins are still an active area of research, the principles of sterol-protein interactions observed with cholesterol in animal cells provide a valuable framework for understanding these relationships in plants.

Experimental Protocols

Analysis of Phytosterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction, derivatization, and analysis of campesterol and other phytosterols from plant tissues.

Workflow Diagram:

Methodology:

-

Sample Preparation and Lipid Extraction:

-

Freeze-dry and grind plant tissue to a fine powder.

-

Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v).

-

-

Saponification:

-

To the lipid extract, add a solution of potassium hydroxide (B78521) (KOH) in ethanol (B145695) to hydrolyze esterified sterols.

-

Heat the mixture to facilitate the reaction.

-

-

Extraction of Unsaponifiables:

-

After saponification, partition the mixture with a non-polar solvent like n-hexane to extract the unsaponifiable fraction, which contains the free sterols.

-

-

Derivatization:

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the different sterol TMS ethers.

-

The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra are used for identification by comparison with a spectral library and authentic standards.

-

-

Quantification:

-

Include an internal standard (e.g., epicoprostanol) at the beginning of the extraction process for accurate quantification.

-

Construct a calibration curve using known concentrations of campesterol standard.

-

Measurement of Membrane Fluidity by Fluorescence Anisotropy

Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a common method to assess the fluidity of isolated membranes or liposomes. A higher anisotropy value indicates lower rotational mobility of the probe, which corresponds to a more ordered (less fluid) membrane.[24][25][26]

Workflow Diagram:

Methodology:

-

Preparation of Liposomes or Membrane Vesicles:

-

Prepare liposomes with a defined phospholipid composition (e.g., phosphatidylcholine) and varying concentrations of campesterol (e.g., 0, 5, 10, 20 mol%).

-

Alternatively, isolate plasma membrane vesicles from plant tissue.

-

-

Labeling with DPH:

-

Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran).

-

Add the DPH solution to the liposome (B1194612) or membrane vesicle suspension while vortexing to ensure even distribution of the probe.

-

Incubate the mixture to allow the DPH to incorporate into the lipid bilayers.

-

-

Fluorescence Anisotropy Measurement:

-

Use a fluorometer equipped with polarizers.

-

Excite the sample with vertically polarized light (e.g., at 360 nm for DPH).

-

Measure the fluorescence emission intensity parallel (IVV) and perpendicular (IVH) to the excitation polarization (e.g., at 430 nm for DPH).

-

A correction factor (G-factor) is typically determined using horizontally polarized excitation.

-

-

Calculation of Anisotropy (r):

-

Calculate the fluorescence anisotropy using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

-

-

Data Analysis:

-

Plot the anisotropy values against the concentration of campesterol to determine its effect on membrane fluidity.

-

Conclusion

Campesterol is a structurally and functionally vital component of plant cell membranes. Its ability to modulate membrane fluidity, permeability, and thickness is fundamental to the plant's ability to adapt to changing environmental conditions. Furthermore, its role as the precursor to brassinosteroids places it at a critical nexus of plant growth and development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of campesterol's multifaceted roles. A deeper understanding of how campesterol and other phytosterols influence membrane properties and signaling pathways will be invaluable for the development of novel strategies in crop improvement and for the exploration of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sterols and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholesterol Perturbs Lipid Bilayers Nonuniversally - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sterol Molecular Modifications Influencing Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential effects of plant sterols on water permeability and on acyl chain ordering of soybean phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential effects of plant sterols on water permeability and on acyl chain ordering of soybean phosphatidylcholine bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spatially Resolving the Condensing Effect of Cholesterol in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiological changes in bilayer thickness induced by cholesterol control GPCR rhodopsin function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Sterol Trafficking Pathway in Arabidopsis thaliana [frontiersin.org]

- 12. Lipids Composition in Plant Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Characterization of Soybean Plasma Membrane during Development: FREE STEROL COMPOSITION AND CONCANAVALIN A BINDING STUDIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sterol Composition and Accumulation in Glycine max (L.) Merr Leaves under Different Filtered Sunlight Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sterol Composition and Accumulation in Glycine max (L.) Merr Leaves under Different Filtered Sunlight Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lipid Composition of Plasma Membranes and Endomembranes Prepared from Roots of Barley (Hordeum vulgare L.) : Effects of Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Brassinosteroid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Brassinosteroid signaling and BRI1 dynamics went underground - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Brassinosteroid Signaling Pathway—New Key Players and Interconnections with Other Signaling Networks Crucial for Plant Development and Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. bmglabtech.com [bmglabtech.com]

- 26. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

Physical and chemical properties of campesterol

An In-depth Technical Guide to the Physical and Chemical Properties of Campesterol (B1663852)

Introduction

Campesterol is a prominent phytosterol found throughout the plant kingdom, with a chemical structure analogous to cholesterol but distinguished by a methyl group at the C-24 position.[1] This structural characteristic is fundamental to its biological function within plant cells and its physiological effects in animals. As an amphipathic molecule, campesterol integrates into the phospholipid bilayers of cell membranes, orienting its hydroxyl group toward the aqueous environment and its sterol ring system and hydrocarbon tail within the hydrophobic core.[1] In addition to its structural role in modulating membrane fluidity and permeability, campesterol is a critical precursor for the biosynthesis of brassinosteroids, a class of essential plant hormones.[1] In humans, campesterol is poorly absorbed and is known to competitively inhibit the absorption of cholesterol, which has led to its investigation for managing cholesterol levels and reducing the risk of cardiovascular disease.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of campesterol, detailed experimental protocols for its study, and a summary of its involvement in key biological pathways.

Physical and Chemical Properties

Campesterol is a C28 steroid and a member of the phytosterol family.[3][4] It presents as a white crystalline solid under standard conditions.[4] Its physical and chemical characteristics are crucial for its biological activity, absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation

The following tables summarize the key physicochemical properties of campesterol.

Table 1: General Physicochemical Properties of Campesterol

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₄₈O | [4][5][6] |

| Molecular Weight | 400.68 g/mol | [4][5][6] |

| Melting Point | 156-160 °C | [3][7][8] |

| 157.5 °C | [2][4][7][9] | |

| 159 °C | [5] | |

| Boiling Point | 489.00 to 490.00 °C (estimated at 760 mm Hg) | [2][7] |

| 463.29 °C (estimated) | [3][7][8] | |

| Density | 0.98 ± 0.1 g/cm³ (at 20 °C, 760 Torr) | [3][7] |

| pKa (Predicted) | 15.03 ± 0.70 | [3][8] |

| Optical Rotation [α]D²³ | -33° (in chloroform) | [3][10] |

Table 2: Solubility of Campesterol in Various Solvents

| Solvent | Solubility | Conditions | Reference(s) |

| Water | 0.0001487 mg/L (estimated) | 25 °C | [2][11] |

| Ethanol | 5 mg/mL (12.48 mM) | Sonication and heating recommended | [11][12] |

| 9.09 mg/mL (22.69 mM) | Ultrasonic assistance needed | [11][13] | |

| Chloroform | Sparingly soluble | - | [3][8][11] |

| Methanol | Slightly soluble | Sonication needed | [3][8] |

| Dimethyl Sulfoxide (DMSO) | Suitable for stock solutions | - | [11] |

| 10% Ethanol + 90% Corn Oil | ≥ 0.91 mg/mL (2.27 mM) | Clear solution | [13] |

| 10% Ethanol + 40% PEG300 + 5% Tween-80 + 45% Saline | 0.91 mg/mL (2.27 mM) | Suspended solution; requires sonication | [13] |

Table 3: Spectral Data for Campesterol

| Technique | Key Data Points | Reference(s) |

| Mass Spectrometry (GC-MS) | Top 5 Peaks (m/z): 129.0, 95.0, 81.0, 71.0, 343.0 | [4] |

| Infrared (IR) Spectroscopy | KBr pellet: 3380, 2980, 2950, 2880, 1600, 1460, 1370 cm⁻¹ | [4][14] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR data are available. | [15][16] |

Experimental Protocols

This section details methodologies for the extraction, purification, and analysis of campesterol from plant sources. Conventional techniques include solvent extraction, saponification, and various chromatographic methods.[17][18]

Extraction and Saponification of Campesterol from Plant Material

This protocol describes a general method for extracting the unsaponifiable fraction, which contains free sterols like campesterol.[19]

Methodology:

-

Sample Preparation: Homogenize 2-5 grams of the plant material (e.g., seeds, oils).

-

Saponification:

-

Add 50 mL of an ethanolic potassium hydroxide (B78521) (KOH) solution to the sample in a round-bottom flask.

-

Reflux the mixture at 80-90°C for 60-90 minutes with continuous stirring to hydrolyze esterified sterols.[19]

-

-

Extraction of Unsaponifiables:

-

After cooling, transfer the solution to a separatory funnel and add 50 mL of deionized water.

-

Perform a liquid-liquid extraction with 50 mL of a non-polar solvent like hexane (B92381) or petroleum ether. Shake vigorously and allow the layers to separate.[19]

-

Collect the upper organic layer. Repeat the extraction twice more to ensure complete recovery.

-

-

Washing and Drying:

-

Combine the organic extracts and wash with 50 mL portions of deionized water until the washings are neutral.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude phytosterol extract.[19]

-

Purification by Column Chromatography

Further purification of the crude extract is typically achieved using column chromatography.[20]

Methodology:

-

Column Preparation: Pack a glass column with silica (B1680970) gel as the stationary phase.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.

-

Elution: Begin elution with 100% hexane. Gradually increase the solvent polarity by adding ethyl acetate (B1210297) in a stepwise gradient.

-

Fraction Collection: Collect fractions of a fixed volume.

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing campesterol by comparing with a known standard.[19]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of campesterol.[8]

Methodology:

-

Derivatization:

-

Evaporate the solvent from the purified sample under a stream of nitrogen.

-

Add pyridine (B92270) and a silylating agent (e.g., BSTFA with 1% TMCS) to the dried residue.

-

Heat at 60-70°C for 30 minutes to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.[19]

-

-

GC Separation:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Use a temperature program to separate the different sterol derivatives based on their boiling points and column interactions.

-

-

MS Detection:

Biological Activity and Signaling Pathways

Campesterol plays significant roles in both plant and animal biology, primarily as a structural component of membranes, a precursor to hormones, and a modulator of cholesterol metabolism.[1][21]

Brassinosteroid Biosynthesis Pathway

In plants, campesterol is the essential precursor for the synthesis of brassinosteroids (BRs), a class of steroid hormones that regulate a wide range of developmental processes. The conversion of campesterol to brassinolide, the most active BR, involves a complex series of hydroxylation and oxidation reactions.[1]

Regulation of Lipid Metabolism and Cholesterol Absorption

In humans, dietary phytosterols (B1254722) like campesterol are known to lower serum LDL cholesterol levels.[2] This effect is primarily attributed to the competition between phytosterols and cholesterol for absorption in the intestine.[21][22]

The process involves several key players:

-

NPC1L1 Transporter: This protein is responsible for the uptake of cholesterol and phytosterols from the intestinal lumen into enterocytes.

-

ABCG5/ABCG8 Transporter: This heterodimeric ATP-binding cassette (ABC) transporter is located on the apical membrane of enterocytes and hepatocytes. It actively pumps phytosterols and excess cholesterol from the cells back into the intestinal lumen or into the bile, thereby limiting their net absorption.[23][24]

Mutations in the ABCG5 or ABCG8 genes can lead to sitosterolemia, a rare genetic disorder characterized by the hyperabsorption and accumulation of plant sterols in the blood and tissues.[24][25]

References

- 1. benchchem.com [benchchem.com]

- 2. campesterol, 474-62-4 [thegoodscentscompany.com]

- 3. CAMPESTEROL CAS#: 474-62-4 [m.chemicalbook.com]

- 4. Campesterol | C28H48O | CID 173183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Campesterol | 474-62-4 | FC31663 | Biosynth [biosynth.com]

- 6. 474-62-4 CAS MSDS (CAMPESTEROL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Buy campesterol | 474-62-4 [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Showing Compound Campesterol (FDB012521) - FooDB [foodb.ca]

- 11. benchchem.com [benchchem.com]

- 12. Campesterol | Endogenous Metabolite | TargetMol [targetmol.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 15. CAMPESTEROL(474-62-4) 1H NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Rapid purification of gram quantities of β-sitosterol from a commercial phytosterol mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Campesterol - Wikipedia [en.wikipedia.org]

- 23. The ABCG5 ABCG8 sterol transporter and phytosterols: implications for cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Relative roles of ABCG5/ABCG8 in liver and intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Sitosterolemia - Wikipedia [en.wikipedia.org]

Campesterol: A Viable Precursor for Steroid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Campesterol (B1663852), a prominent phytosterol found in various plants, nuts, and seeds, has emerged as a critical starting material in the pharmaceutical industry for the synthesis of a wide array of steroid hormones.[1][2][3] Structurally similar to cholesterol, campesterol provides a cost-effective and abundant alternative for the production of valuable steroid intermediates.[3][4][5] This technical guide offers a comprehensive overview of the biochemical pathways, experimental methodologies, and quantitative data associated with the conversion of campesterol into key steroid synthons, primarily through microbial transformation. The primary focus is on the degradation of the campesterol side-chain to produce C19 steroids like androstenedione (B190577) (AD) and androstadienedione (ADD), which are versatile precursors for numerous therapeutic steroids.[3][5][6]

Biochemical Pathways of Campesterol Transformation

The industrial conversion of campesterol and other phytosterols (B1254722) into steroid intermediates is predominantly achieved through microbial fermentation.[3][4][6] Various microorganisms, particularly from the genera Mycobacterium and Rhodococcus, possess the enzymatic machinery to selectively cleave the aliphatic side chain at C-17 of the sterol nucleus while leaving the core ring structure intact.[7][8][9][10]

The catabolic pathway involves several key steps:

-

Initial Oxidation: The process begins with the oxidation of the 3β-hydroxyl group and isomerization of the double bond in the A ring to form a 3-keto-4-ene structure. This is catalyzed by enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) or cholesterol oxidase.[11][12]

-

Side-Chain Degradation: The degradation of the branched side chain of campesterol is a multi-step process analogous to β-oxidation of fatty acids.[9][13][14] A key step involves the carboxylation of the C28 carbon to facilitate the removal of the methyl group.[13]

-

Formation of C19 Steroids: The sequential cleavage of the side chain ultimately results in the formation of the 17-keto group, yielding androstenedione (AD).[13] In many microbial systems, AD can be further dehydrogenated to form androstadienedione (ADD).[7][15]

To prevent the degradation of the steroid nucleus and accumulate the desired C19 intermediates, specific enzymatic activities, such as those catalyzed by 3-ketosteroid-9α-hydroxylase (Ksh) and 3-ketosteroid-1-dehydrogenase (KstD), are often inhibited or genetically knocked out in industrial microbial strains.[11][15]

References

- 1. Campesterol - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. connectsci.au [connectsci.au]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Microbial Steroid Production Technologies: Current Trends and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Preparation of steroidal hormones with an emphasis on transformations of phytosterols and cholesterol - GRIN | Grin [grin.com]

- 9. researchgate.net [researchgate.net]

- 10. davidmoore.org.uk [davidmoore.org.uk]

- 11. Biotransformation of Phytosterols into Androstenedione—A Technological Prospecting Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

- 14. Catabolism and biotechnological applications of cholesterol degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

Campesterol's intricate relationship with cholesterol metabolism has significant implications for cardiovascular health and the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the molecular mechanisms underlying campesterol's effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Concepts: Campesterol (B1663852) and Cholesterol

Campesterol is a phytosterol, a plant-derived sterol structurally similar to cholesterol.[1][2][3][4][5] This structural analogy is the foundation of its interaction with cholesterol metabolic pathways. The primary distinction lies in the side chain, where campesterol possesses an additional methyl group at the C-24 position.[3][5] This seemingly minor difference has profound consequences for its absorption and metabolic fate.

Impact on Cholesterol Absorption

The primary mechanism by which campesterol influences cholesterol levels is by inhibiting its absorption in the intestine.[1][6][7] This occurs through several interconnected processes:

-